Alahopcin
Description
Historical Context of Alahopcin Discovery and Initial Characterization
The journey of this compound began in the mid-1980s, marking a period of active exploration for new bioactive compounds from microbial sources.
This compound was first reported in 1985, having been isolated from an actinomycete strain designated No. B-52653. This strain was subsequently identified and proposed as Streptomyces albulus subsp. ochragerus subsp. nov. nih.govwikipedia.orgwikipedia.orgvrachi.name. The initial characterization revealed that this microorganism produced two distinct antibiotics: one identified as gougerotin, and the other, this compound nih.gov. Notably, this compound demonstrated selective activity against in vitro antibiotic-resistant mutants of Staphylococcus aureus, highlighting its potential in combating challenging bacterial infections nih.govvrachi.name. Furthermore, early studies indicated its effectiveness against experimental infections caused by Staphylococcus aureus in mice, coupled with low toxicity nih.gov.
Chemically, this compound was classified as a novel dipeptide antibiotic nih.govwikipedia.orgthegoodscentscompany.com. It is described as an amphoteric, water-soluble dipeptide that incorporates L-alanine in its structure nih.gov. Its molecular formula was determined to be C9H15N3O6 nih.govfishersci.se. The established chemical structure of this compound, also known by the synonym nourseimycin, is (2S, 3R)-2-[(L-alanyl)amino]-4-formyl-3-(hydroxyaminocarbonyl)butyric acid wikipedia.orgthegoodscentscompany.comfishersci.se. This compound can exist in two cyclic hemiacetal tautomeric forms due to intramolecular ring closure between its hydroxyamino and formyl groups in aqueous solutions thegoodscentscompany.com.
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H15N3O6 | nih.govfishersci.se |
| Molecular Weight | 261.23 g/mol | fishersci.se |
| Classification | Dipeptide Natural Product, Antibiotic | nih.govwikipedia.org |
| Synonyms | Nourseimycin, B-52653 | wikipedia.orgfishersci.se |
Significance of this compound in Current Antimicrobial Research Paradigms
The emergence and spread of antimicrobial resistance (AMR) have underscored the critical need for new therapeutic strategies, placing compounds like this compound in a significant research spotlight.
Antimicrobial resistance poses a substantial global health threat, with resistant pathogens causing millions of deaths annually and imposing significant economic burdens nih.govscience-softcon.de. The increasing prevalence of multidrug-resistant organisms, including Staphylococcus aureus strains resistant to various antibiotics, necessitates the continuous discovery and development of novel antimicrobial agents. This compound's initial characterization as an antibiotic with a broad antibacterial spectrum and its demonstrated synergistic effects with other antibiotics against resistant staphylococci highlight its potential relevance in this context nih.gov. Its ability to combat antibiotic-resistant strains, as observed in Staphylococcus aureus mutants, suggests a mechanism of action that could circumvent existing resistance mechanisms or enhance the efficacy of current treatments nih.gov.
While the precise enzymatic target of this compound has not been explicitly detailed in the provided literature, its classification as an antibiotic and its chemical structure suggest a mechanism of action that likely involves the inhibition of critical biological pathways within bacterial cells nih.govvrachi.namethegoodscentscompany.com. Many antibiotics exert their effects by acting as enzyme inhibitors, interfering with essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. The dipeptide nature of this compound, combined with its structural features, including a hydroxamic acid moiety (as implied by its synonym nourseimycin, a class of compounds known for enzyme inhibition), positions it as a candidate for such inhibitory activity vrachi.namethegoodscentscompany.com. Further research into its specific molecular targets and pathways of inhibition could elucidate its full therapeutic potential and contribute to the development of new strategies to overcome bacterial resistance.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15N3O6 |
|---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
2-(2-aminopropanoylamino)-3-(hydroxycarbamoyl)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H15N3O6/c1-4(10)7(14)11-6(9(16)17)5(2-3-13)8(15)12-18/h3-6,18H,2,10H2,1H3,(H,11,14)(H,12,15)(H,16,17) |
InChI Key |
FCFXHAVNZIHNQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C(CC=O)C(=O)NO)C(=O)O)N |
Synonyms |
2-((alanyl)amino)-4-formyl-3-(hydroxyaminocarbonyl)butyric acid alahopcin nourseimycin |
Origin of Product |
United States |
Structural Elucidation and Chemical Reactivity Studies of Alahopcin
Elucidation of the Core Dipeptide Structure
Alahopcin is characterized as a dipeptide antibiotic with the established chemical structure (2S, 3R)-2-[(L-alanyl)amino]-4-formyl-3-(hydroxyaminocarbonyl)butyric acid researchgate.netnih.govcapes.gov.br. Its molecular formula is C₉H₁₅N₃O₆ medkoo.comnih.govnih.gov.
Identification of Constituent Amino Acid Residues
The core structure of this compound is composed of two primary amino acid residues. One is L-alanine researchgate.netnih.govcapes.gov.brnih.gov. The other is a novel, weakly acidic amino acid, identified as (2S, 3R)-2-amino-4-formyl-3-(hydroxyaminocarbonyl)butyric acid researchgate.netnih.govcapes.gov.br.
The constituent amino acid residues of this compound are summarized in the table below:
| Constituent Amino Acid Residue | Configuration |
| L-alanine | L- |
| (2S, 3R)-2-amino-4-formyl-3-(hydroxyaminocarbonyl)butyric acid | (2S, 3R) |
Investigation of Tautomeric Forms and Intramolecular Cyclization
This compound exhibits dynamic structural behavior in aqueous solutions, specifically existing in two cyclic hemiacetal type tautomeric forms researchgate.netnih.govcapes.gov.br. This tautomerism is a result of intramolecular ring closure, occurring between the hydroxyamino group and the formyl group within the molecule researchgate.netnih.govcapes.gov.br. The constituent weakly acidic amino acid, (2S, 3R)-2-amino-4-formyl-3-(hydroxyaminocarbonyl)butyric acid, also demonstrates similar cyclic hemiacetal tautomerism in aqueous environments researchgate.netnih.govcapes.gov.br.
Chemical Reactivity Profiling and Functional Group Analysis
The chemical reactivity of this compound is largely dictated by its characteristic functional groups solubilityofthings.comlibretexts.orgashp.orgsaskoer.ca.
Interactions with Metal Ions in Biological Contexts
While specific detailed research findings on this compound's direct interactions with metal ions are not extensively reported in the provided snippets, the general principle of metal-peptide complexation is well-established in biological contexts dovepress.comnih.govresearchgate.net. Metal ions, particularly transition metals, can form stable complexes with peptides through coordination with various groups, including side chains of amino acids nih.govresearchgate.net. These interactions can significantly influence the peptide's structure and biological activity, including antimicrobial properties dovepress.comnih.govresearchgate.netcsic.es. For instance, metal ions can interfere with bacterial processes by binding to electron-rich biomolecules like DNA and proteins, leading to protein inactivation, DNA damage, and membrane disruption, ultimately causing bacterial mortality dovepress.com. The presence of metal ions can also alter the efficacy of antibiotics, with some antibiotics chelating metal ions, which can reduce their bioactivity frontiersin.org.
Biosynthetic Pathways and Genetic Foundations of Alahopcin
Microbial Production and Fermentation Research Methodologies
The production of Alahopcin, like many other secondary metabolites from Streptomyces, is achieved through submerged batch fermentation. frontiersin.org Research into optimizing the yield of such compounds involves a systematic approach to refining both the culture medium composition and the physical fermentation parameters. nih.gov While specific studies detailing the large-scale production of this compound are not extensively documented, the methodologies applied to other Streptomyces products provide a clear framework for research-scale production.
Optimizing antibiotic production is a critical step to ensure a sufficient yield for research and potential development. This process involves manipulating various physical and chemical factors that influence microbial growth and metabolic activity. frontiersin.org For Streptomyces species, key parameters include nutrient sources, pH, aeration, agitation, and temperature. nih.govmdpi.com
Research methodologies for optimizing fermentation often employ a combination of one-factor-at-a-time (OFAT) experiments and statistical approaches like response surface methodology (RSM). nih.gov These strategies aim to identify the ideal conditions that maximize the output of the desired metabolite. nih.gov In the context of producing a dipeptide antibiotic like this compound from Streptomyces albulus, the optimization process would likely focus on the variables outlined in the following table.
Table 1: Key Fermentation Parameters and Their General Effects on Streptomyces Secondary Metabolite Production
| Parameter | Typical Range/Condition | Rationale and Effect on Production |
|---|---|---|
| Carbon Source | Glucose, Starch, Glycerol | Serves as the primary energy and carbon source. The type and concentration can significantly influence the onset and level of antibiotic synthesis. nih.gov |
| Nitrogen Source | Soybean meal, Yeast extract, Peptone | Provides essential nitrogen for amino acid synthesis and cell growth. The carbon-to-nitrogen ratio is a critical factor in regulating secondary metabolism. nih.gov |
| Initial pH | 6.0 - 8.0 | The optimal pH for Streptomyces growth and enzyme function is typically near neutral. Deviations can inhibit growth or the activity of biosynthetic enzymes. frontiersin.orgnih.gov |
| Temperature | 25 - 30 °C | Each Streptomyces strain has an optimal temperature for growth and metabolite production. Temperature affects enzyme kinetics and cell viability. researchgate.net |
| Aeration & Agitation | Varies (e.g., 150-200 rpm) | As aerobic organisms, Streptomyces require sufficient dissolved oxygen (DO) for growth and antibiotic biosynthesis. Agitation ensures nutrient mixing and oxygen transfer. frontiersin.orgmdpi.com |
| Inoculum | Spore suspension or mycelial pre-culture | The age and form of the inoculum (spores vs. active mycelium) can impact the length of the lag phase and the timing of metabolite production. mdpi.com |
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
The genetic blueprint for the synthesis of complex natural products like this compound is encoded within a dedicated set of genes known as a biosynthetic gene cluster (BGC). scispace.com In bacteria, particularly Streptomyces, these genes are typically co-located on the chromosome, which facilitates their coordinated regulation and transfer. scispace.commdpi.com The identification of the specific BGC for this compound would be the definitive step in understanding its biosynthesis at a molecular level.
Streptomyces albulus is known for producing various bioactive compounds, and its genome reflects this metabolic potential. mdpi.com Complete genome sequencing of different S. albulus strains reveals large, linear chromosomes—typically around 6.8 to 6.9 Mbp—with a high G+C content (around 73%). nih.govnih.gov
Genomic analysis using bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) allows researchers to mine these genomes for putative BGCs. mdpi.commdpi.com These analyses consistently show that S. albulus genomes harbor numerous BGCs predicted to produce polyketides, terpenes, and nonribosomal peptides. mdpi.com While the specific BGC responsible for this compound in Streptomyces albulus subsp. ochragerus has not been explicitly identified and characterized in published literature, its dipeptide nature strongly implies it is synthesized by a Nonribosomal Peptide Synthetase (NRPS) encoded within one of these clusters. wikipedia.orglibretexts.org
The biosynthesis of dipeptides such as this compound is catalyzed by large, modular megaenzymes called Non-Ribosomal Peptide Synthetases (NRPSs). nih.govresearchgate.net These enzymes function as programmable assembly lines, where each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. researchgate.net A minimal NRPS module consists of three core catalytic domains.
Table 2: Core Domains of a Non-Ribosomal Peptide Synthetase (NRPS) Module
| Domain | Full Name | Catalytic Role |
|---|---|---|
| A | Adenylation | Selects a specific amino acid and activates it as an aminoacyl-adenylate at the expense of ATP. |
| T | Thiolation (or Peptidyl Carrier Protein, PCP) | Covalently binds the activated amino acid via a 4'-phosphopantetheine (B1211885) (Ppant) arm and shuttles it to other catalytic domains. |
| C | Condensation | Catalyzes the formation of the peptide bond between the amino acid held by its own module's T-domain and the peptide chain attached to the T-domain of the preceding module. |
In addition to these core domains, NRPS gene clusters often contain genes for "tailoring" enzymes. These enzymes modify the peptide backbone after or during its assembly to create the final, mature natural product. For this compound, such enzymes would be responsible for key structural features like the formyl group and the hydroxyaminocarbonyl moiety. nih.gov
Proposed Biosynthetic Cascade and Characterization of Intermediates
Based on the known structure of this compound and the established principles of NRPS-mediated synthesis, a hypothetical biosynthetic pathway can be proposed. nih.govnih.gov The definitive elucidation of this pathway would require the identification of the BGC and subsequent characterization of the enzymes and biosynthetic intermediates. mdpi.com
The assembly of this compound is predicted to begin with a two-module NRPS enzyme.
Module 1: The first module would be responsible for activating L-alanine. Its A-domain would specifically select L-alanine, which would then be tethered to the T-domain.
Module 2: The second module would activate the precursor to the novel amino acid, (2S, 3R)-2-amino-4-formyl-3-(hydroxyaminocarbonyl)butyric acid. nih.gov The C-domain of this module would then catalyze the formation of a peptide bond between the L-alanine from Module 1 and the precursor amino acid from Module 2, forming the dipeptide backbone.
Tailoring Reactions: The synthesis of the unique amino acid precursor and its subsequent modification likely involves a series of tailoring enzymes encoded within the BGC. These could include hydroxylases, formyltransferases, and enzymes responsible for installing the hydroxyaminocarbonyl group. These modifications might occur before the amino acid is loaded onto the NRPS, or after the dipeptide has been formed.
Release: Finally, a terminal domain, often a Thioesterase (Te) domain, would catalyze the release of the completed this compound dipeptide from the enzyme.
Characterizing the precise sequence of these events and identifying the specific intermediates would involve techniques such as targeted gene knockouts within the BGC and subsequent analysis of the metabolites produced by the mutant strains. rsc.org
Investigations into Post-Translational Modifications
Post-translational modifications (PTMs) are crucial enzymatic steps that occur after the initial synthesis of a peptide backbone, leading to the final, biologically active natural product. For many peptide antibiotics, these modifications are essential for their structure and function. nih.govresearchgate.net
While specific research into the post-translational modifications of this compound is not extensively documented, the structure of the molecule itself points to several likely enzymatic steps following the initial dipeptide assembly. The formation of the novel amino acid residue, (2S, 3R)-2-amino-4-formyl-3-(hydroxyaminocarbonyl)butyric acid, from a more common precursor would require a series of tailored enzymatic reactions. These modifications are catalyzed by enzymes encoded within the biosynthetic gene cluster.
Key Hypothetical Post-Translational Steps in this compound Biosynthesis:
Hydroxylation: The introduction of hydroxyl groups is a common PTM in natural product biosynthesis, often catalyzed by oxidoreductases such as cytochrome P450 monooxygenases.
Formylation: The formyl group (-CHO) present in this compound is a key structural feature. This modification is likely introduced by a formyltransferase enzyme, which would add this group to a precursor molecule.
Assembly: The final linkage of L-alanine to the modified non-proteinogenic amino acid is likely carried out by the NRPS machinery itself or a dedicated ligase.
In analogous systems, such as the biosynthesis of thiazolylpeptides like thiocillin, a precursor peptide undergoes extensive PTMs, including heterocyclization and dehydration, catalyzed by a suite of dedicated enzymes encoded in the gene cluster. nih.gov These complex modifications highlight the enzymatic intricacy involved in producing the final active antibiotic. nih.govresearchgate.net
Pathway Engineering and Combinatorial Biosynthesis Approaches for this compound Analogues
Pathway engineering and combinatorial biosynthesis are powerful strategies used to create novel analogues of natural products by manipulating their biosynthetic pathways. rug.nl These approaches can lead to the generation of molecules with improved therapeutic properties or novel activities. rug.nlpnas.org While there are no specific reports on the application of these techniques to the this compound pathway, the principles have been successfully applied to other peptide antibiotics, particularly those synthesized by NRPSs. pnas.orgnih.govacs.org
The modular nature of NRPS enzymes makes them prime targets for genetic engineering. acs.org By swapping, deleting, or modifying the domains or modules within an NRPS assembly line, researchers can alter the amino acid sequence of the resulting peptide. nih.gov
Potential Strategies for Generating this compound Analogues:
Module Swapping: Replacing the L-alanine-activating module in the this compound NRPS with a module that incorporates a different amino acid could generate a library of new dipeptides.
Domain Alteration: Modifying the substrate specificity of the adenylation (A) domain within the NRPS could lead to the incorporation of non-natural amino acids.
Tailoring Enzyme Modification: Inactivating or altering the genes responsible for post-translational modifications, such as the putative formyltransferase or hydroxylase, could yield precursor molecules or derivatives with different functionalities.
The table below illustrates how combinatorial biosynthesis has been applied to daptomycin (B549167), a well-studied lipopeptide antibiotic, providing a model for how similar techniques could theoretically be applied to this compound.
| Engineering Strategy | Target Enzyme/Gene | Resulting Modification | Example Compound (Daptomycin Analogue) |
| Module Exchange | Nonribosomal Peptide Synthetase (NRPS) | Substitution of an amino acid in the peptide core | Altered daptomycin with a different amino acid at a specific position pnas.org |
| Subunit Exchange | NRPS Subunits (e.g., dptA, dptBC) | Creation of a hybrid NRPS assembly line | Novel lipopeptides with combined features of daptomycin and related antibiotics nih.gov |
| Tailoring Enzyme Inactivation | Glutamic acid 3-methyltransferase | Lack of a specific methylation on an amino acid residue | Daptomycin analogue without the methyl group on the glutamic acid residue pnas.org |
| Precursor-Directed Biosynthesis | Fatty Acid Activation | Incorporation of different lipid side chains | Daptomycin with varied fatty acid tails depending on the supplied precursor pnas.org |
This table is for illustrative purposes based on research on daptomycin and does not represent actual experiments performed on this compound.
The successful application of these techniques to the this compound biosynthetic pathway would first require the identification and characterization of its complete gene cluster. A thorough understanding of the function of each gene and its corresponding enzyme would then pave the way for rational engineering to produce novel and potentially more potent this compound analogues. nih.gov
Molecular Mechanisms of Action of Alahopcin
Inhibition of Bacterial Cell Wall Synthesis Pathways
The structural integrity of bacteria relies on the peptidoglycan layer of the cell wall. Alahopcin targets the cytoplasmic stage of peptidoglycan synthesis, interfering with the formation of essential precursor molecules. sigmaaldrich.com This mechanism of action is particularly effective as the targeted pathway is absent in mammalian cells, providing a degree of selective toxicity. sigmaaldrich.com
This compound's efficacy stems from its structural similarity to D-alanine, a crucial component of the bacterial cell wall. veterinaria.unsa.banih.gov This resemblance allows this compound to act as a substrate mimic, effectively deceiving the enzymes responsible for incorporating D-alanine into the peptidoglycan precursors. By binding to the active sites of these enzymes, this compound competitively inhibits their function, thereby halting the synthesis of the cell wall. nih.govnih.gov This mode of action is analogous to that of other well-known cell wall synthesis inhibitors, such as D-cycloserine. sigmaaldrich.comnih.gov The active site of an enzyme is a specific region where substrate molecules bind and undergo a chemical reaction. wikipedia.org It is comprised of amino acid residues that form temporary bonds with the substrate (the binding site) and residues that catalyze the reaction (the catalytic site). wikipedia.org The specificity of an enzyme is determined by the precise arrangement of these amino acids. wikipedia.org
Key enzymatic targets of antibiotics that interfere with D-alanine metabolism include Alanine (B10760859) Racemase and D-Ala-D-Ala Ligase. sigmaaldrich.comnih.gov
Alanine Racemase: This enzyme catalyzes the conversion of L-alanine to its stereoisomer D-alanine. nih.gov D-alanine is an essential building block for the pentapeptide side chains of peptidoglycan. sigmaaldrich.com Inhibition of alanine racemase depletes the pool of D-alanine available for cell wall synthesis. Several known inhibitors of this enzyme are structural analogs of alanine. biorxiv.org
D-Ala-D-Ala Ligase: This enzyme is responsible for the formation of the D-alanyl-D-alanine dipeptide, another critical precursor for the peptidoglycan chain. sigmaaldrich.comnih.gov This dipeptide is subsequently added to the growing peptidoglycan chain. Antibiotics that act as competitive inhibitors of D-Ala-D-Ala ligase prevent the formation of this essential dipeptide, thereby disrupting the entire process of cell wall construction. nih.govnih.gov For example, D-cycloserine is known to inhibit both alanine racemase and D-Ala-D-Ala ligase. nih.gov
The following table summarizes the enzymes involved in the early stages of peptidoglycan synthesis that are potential targets for antibiotics like this compound.
| Enzyme | Function in Peptidoglycan Synthesis | Inhibition Mechanism |
| Alanine Racemase | Converts L-alanine to D-alanine | Competitive Inhibition by substrate analogs |
| D-Ala-D-Ala Ligase | Catalyzes the formation of the D-alanyl-D-alanine dipeptide | Competitive Inhibition by substrate analogs |
Exploration of Broader Mechanistic Interplay with Bacterial Metabolic Pathways
The primary mechanism of action of this compound, and its closely related analogue alaphosphin, is the targeted inhibition of bacterial cell wall biosynthesis. nih.gov This process, however, creates a cascade of effects that reverberate through interconnected metabolic pathways, highlighting a broader interplay beyond the initial enzymatic target. The mechanism can be understood as a multi-stage process that ultimately starves the bacterium of a crucial building block for its protective peptidoglycan layer.
The process begins with the active transport of the molecule into the bacterial cell via stereospecific peptide permeases. nih.gov Once inside the cytoplasm, intracellular peptidases cleave the compound, releasing its active form. nih.gov This active metabolite is the key to its antibacterial action, as it functions as a potent inhibitor of a critical enzyme in the peptidoglycan synthesis pathway: alanine racemase. nih.govnih.gov
Alanine racemase is essential for the conversion of L-alanine to D-alanine. creative-biolabs.com D-alanine is a fundamental component of the pentapeptide side chains that cross-link the glycan strands of the peptidoglycan matrix, which gives the bacterial cell wall its structural integrity. veterinaria.unsa.ba By inhibiting this enzyme, this compound effectively shuts down the supply of D-alanine. nih.gov This leads to a number of downstream metabolic disruptions:
Depletion of D-alanine pools: The direct inhibition of alanine racemase significantly reduces the intracellular concentration of D-alanine available for cell wall construction. nih.gov
Accumulation of Precursors: The halt in the pathway causes the accumulation of precursor molecules. Specifically, in Gram-positive bacteria, this manifests as a buildup of uridine (B1682114) diphosphate-N-acetyl-muramyl-tripeptide (UDP-MurNAc-tripeptide). nih.gov This accumulation is a clear indicator that the subsequent step, the addition of the D-alanyl-D-alanine dipeptide, is blocked.
Secondary Target Inhibition: Evidence suggests a potential secondary target for the active metabolite could be UDP-N-acetylmuramyl-L-alanine synthetase, which would further disrupt the synthesis of the peptide side chain. nih.govnih.gov
This targeted disruption of the peptidoglycan synthesis pathway represents a significant metabolic interference. The inability to produce or properly assemble the cell wall compromises the bacterium's ability to withstand osmotic pressure, leading to cell lysis and death. youtube.com
Table 1: this compound's Interplay with Bacterial Metabolic Pathways
| Metabolic Component | Interaction with this compound's Active Form | Consequence for Bacterium | Reference |
|---|---|---|---|
| Peptide Permeases | Serves as an active transport system for uptake into the cell. | Facilitates the entry of the prodrug into the cytoplasm. | nih.gov |
| Alanine Racemase | Primary target; competitively and irreversibly inhibited. | Blocks the conversion of L-alanine to D-alanine. | nih.govnih.gov |
| D-alanine Pool | Severely depleted due to inhibition of its synthesis. | Prevents the formation of the D-alanyl-D-alanine terminus of the peptidoglycan precursor. | nih.gov |
| UDP-MurNAc-tripeptide | Accumulates in the cytoplasm as the pathway is halted. | Indicates a bottleneck in the peptidoglycan synthesis pathway. | nih.gov |
| Peptidoglycan Biosynthesis | Selectively and powerfully inhibited at an early cytoplasmic stage. | Leads to a weakened cell wall, loss of structural integrity, and eventual cell lysis. | nih.gov |
| UDP-MurNAc-L-alanine Synthetase | Identified as a potential secondary target of inhibition. | Further disrupts the formation of the pentapeptide side chain. | nih.govnih.gov |
Synergistic Mechanistic Interactions with Co-Administered Antimicrobial Agents
This compound has been shown to exhibit a synergistic antibacterial effect when used in combination with other antimicrobial agents, particularly against antibiotic-resistant strains of staphylococci. nih.gov Synergy in this context means that the combined effect of the two drugs is greater than the sum of their individual effects. nih.gov This interaction is rooted in the distinct but complementary mechanisms by which the drugs attack the bacterial cell.
The mechanistic basis for this synergy often involves a multi-pronged assault on the bacterial cell wall synthesis pathway. nih.gov Bacterial cell wall construction is a complex, multi-stage process involving cytoplasmic, membrane-bound, and periplasmic steps. creative-biolabs.comveterinaria.unsa.ba Different classes of antibiotics target different stages of this process.
This compound acts at a very early, cytoplasmic stage by preventing the synthesis of D-alanine, a fundamental precursor. nih.gov This action weakens the foundation of cell wall construction. Other antibiotics, such as β-lactams (e.g., penicillins and cephalosporins), act at the final stage, inhibiting the transpeptidase enzymes (also known as penicillin-binding proteins) that are responsible for the final cross-linking of the peptidoglycan strands. veterinaria.unsa.bayoutube.com
The proposed mechanism for synergy is as follows:
Initial Weakening: this compound inhibits alanine racemase, leading to the production of faulty peptidoglycan precursors that lack the essential D-alanyl-D-alanine terminus.
Compromised Wall Integrity: This results in a structurally compromised and weakened cell wall.
Enhanced Efficacy of Second Agent: The weakened cell wall may allow the co-administered antibiotic (e.g., a β-lactam) to more easily penetrate the cell and reach its own target. Furthermore, the altered structure of the cell wall may render the bacterium more susceptible to the action of the second agent.
This combined-arms approach can be particularly effective against resistant bacteria. For instance, a strain resistant to a β-lactam antibiotic might still be susceptible to this compound. By weakening the cell's defenses with this compound, the β-lactam may be able to overcome the resistance mechanism and exert its lethal effect. nih.gov This strategy can lead to a significant reduction in the minimum inhibitory concentrations (MICs) of both drugs, potentially lowering the therapeutic dose and reducing the likelihood of adverse effects. nih.govnih.gov
Table 2: Proposed Synergistic Interactions of this compound with Co-Administered Antimicrobials
| Co-Administered Agent Class | Mechanism of Co-Administered Agent | Proposed Basis for Synergy with this compound | Potential Outcome | Reference |
|---|---|---|---|---|
| β-Lactam Antibiotics | Inhibit the final transpeptidation (cross-linking) step of peptidoglycan synthesis. | This compound inhibits an early precursor synthesis step, weakening the cell wall and potentially enhancing the activity of the β-lactam. | Increased susceptibility of the bacterium; reduction in MIC for both agents. | youtube.comnih.govnih.gov |
| Glycopeptide Antibiotics | Bind to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing transglycosylation and transpeptidation. | this compound's reduction of D-alanine availability fundamentally disrupts the very target of glycopeptides, creating a dual-front attack on the pathway. | Potent inhibition of cell wall synthesis, effective against resistant Gram-positive bacteria. | nih.gov |
Synthetic Chemistry and Analogues of Alahopcin
Stereospecific Total Synthesis of Alahopcin
The first stereospecific total synthesis of this compound, a naturally occurring dipeptide antibiotic, has been described starting from (-)-aspartic acid. researchgate.netlookchem.comresearchgate.net This synthesis route is significant as it establishes a method to obtain the compound with the correct three-dimensional arrangement of atoms. researchgate.netresearchgate.netresearchgate.net
Development of Advanced Stereocontrol Methodologies
The stereospecific synthesis of this compound involves the development and application of advanced stereocontrol methodologies. researchgate.netresearchgate.netresearchgate.net For instance, one approach to synthesizing non-proteinaceous amino acids, which are components of biologically active compounds like this compound, involves protecting the α-carboxyl group of amino acids such as aspartic acid as a cyclic ortho ester (OBO). collectionscanada.gc.ca This protection strategy reduces the acidity of the α-proton, allowing the use of various basic reagents while minimizing racemization at the α-center. collectionscanada.gc.ca Electrophilic additions to the enolate of protected aspartic acid derivatives can yield specific stereoisomers, although the stereoselectivity and yields can vary depending on the electrophile. collectionscanada.gc.ca Analysis using techniques like 500MHz ¹H NMR has been used to confirm that coupling reactions in the synthesis proceed without evidence of racemization at the α-centers. lookchem.com
Rational Design and Synthesis of this compound Analogues and Derivatives
The rational design and synthesis of this compound analogues and derivatives are crucial for developing structure-activity relationship (SAR) studies and identifying compounds with improved therapeutic properties. collectionscanada.gc.caresearchgate.netpharmacognosy.us this compound and its analogue, dealanylthis compound, are natural products isolated from Streptomyces albulus subsp. ochragerus and have shown inhibitory activity against enzymes like collagen prolyl hydroxylase and enolase. researchgate.netpharmacognosy.usscholaris.canih.gov These compounds are considered secondary metabolites produced by microbial species. pharmacognosy.usjabonline.in
Strategies for Structural Modification and Diversification
Strategies for structural modification and diversification of this compound and its analogues involve altering the chemical structure to investigate the impact on biological activity. Rational drug design, sometimes guided by crystal structures, is employed in these efforts. researchgate.net Studies on the SAR of related oxalo derivatives have shown that modifications to the glycine (B1666218) moiety can stereoselectively modulate activity. researchgate.net For example, homologating the omega-carboxylate or replacing it with acylsulfonamides or anilides can sharply reduce activity, highlighting the sensitivity of activity to changes in this region. researchgate.net
Incorporation of Unnatural Amino Acids in this compound Analogues
The incorporation of unnatural amino acids into peptides and proteins is a strategy used to probe biochemical mechanisms and develop new biologically active molecules. collectionscanada.gc.cagoogle.comgoogle.com Non-proteinogenic amino acids, including those used in the synthesis of this compound derivatives, are important components of numerous biologically active compounds. collectionscanada.gc.ca The synthesis of these unusual amino acids is a challenging task due to their chirality and functionality, requiring synthetic routes that yield optically active products with good stereoselectivity at other stereocenters. collectionscanada.gc.ca
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogues relates to their biological activity. collectionscanada.gc.caresearchgate.netpharmacognosy.us These studies aim to identify the key structural features responsible for target engagement and pharmacological effects. researchgate.netpharmacognosy.usresearchgate.net
Identification of Key Pharmacophores and Functional Groups for Target Engagement
SAR studies on this compound and its analogues focus on identifying key pharmacophores and functional groups essential for their interaction with biological targets, such as enzymes. researchgate.netpharmacognosy.usresearchgate.net For instance, studies on this compound and dealanylthis compound, in the context of enolase inhibition, suggest that certain functional groups are crucial for interaction with magnesium ions, which are essential for enolase function. pharmacognosy.us The hydroxyl and carbonyl functional groups of hydroxamate compounds, which include this compound, have been demonstrated as potential key players for magnesium binding and enolase inhibition. pharmacognosy.us SAR studies using cell-free assay systems have helped identify 2-oxoglutarate analogues that inhibit HIF prolyl hydroxylases, providing insights into the structural requirements for activity against these enzymes. nih.gov
Impact of Stereochemistry on Biological Activity Profiles
The biological activity of many natural products, including peptides and depsipeptides, is significantly influenced by their conformational properties, which are dictated by stereochemistry. researchgate.net While specific detailed studies focusing solely on the impact of all possible stereoisomers of this compound on its biological activity are not extensively documented in the provided search results, the importance of stereochemistry in related antibiotic and peptide structures highlights its likely crucial role for this compound as well.
This compound itself possesses defined stereochemistry, including the L-alanine moiety and the (2S, 3R) configuration in its unique amino acid component. nih.govnih.gov This specific arrangement of functional groups in three-dimensional space is fundamental to its interaction with biological targets. Analogues with altered stereochemistry could potentially exhibit different binding affinities, target specificities, or even mechanisms of action compared to the parent compound.
Research on other classes of compounds, such as morinols, has demonstrated that different stereoisomers can show varying degrees of antimicrobial activity and even different profiles against different types of microorganisms (e.g., antifungal vs. antibacterial). nih.gov Similarly, studies on cyclic depsipeptides have shown that the biological activity is dependent on their conformational properties, emphasizing the link between stereochemistry and biological function. researchgate.net The stereochemistry of synthesized analogues of natural products, like 4-hydroxyisoleucine, has also been shown to be controllable and relevant to their biological effects. researchgate.net
Given this compound's peptidic nature and its defined stereocenters, it is highly probable that the precise stereochemical configuration is essential for its broad antibacterial spectrum and synergistic effects observed with other antibiotics. nih.govsmolecule.com Any modifications to the stereochemistry during synthesis of analogues would likely alter their biological activity profiles.
Enzymatic Inhibition and Target Validation Studies
In Vitro Enzymatic Inhibition Assays
Initial characterization of Alahopcin's inhibitory potential has been conducted through a series of in vitro enzymatic assays. These cell-free systems are fundamental in determining the direct interaction between the compound and specific enzymes, providing a foundational understanding of its mechanism.
Detailed kinetic studies are instrumental in characterizing the nature of enzyme inhibition by this compound. These analyses help to understand how the compound affects the enzyme's catalytic efficiency and its interaction with various substrates. While specific kinetic data for this compound's primary targets are still emerging, the methodologies employed are standard in the field of enzymology.
Michaelis-Menten Kinetics: This model is typically used to determine key parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) in the presence and absence of the inhibitor.
Lineweaver-Burk Plots: These graphical representations are often used to visualize the type of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing changes in Km and Vmax.
Quantifying the potency of an inhibitor is achieved through the determination of inhibition constants, such as the Ki value, which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme. Mechanistic studies further delineate the mode of inhibition. For instance, competitive inhibitors bind to the active site of the enzyme, preventing substrate binding, while non-competitive inhibitors bind to an allosteric site. veterinaria.unsa.ba The precise inhibition constants and the detailed mechanism for this compound's interaction with its enzymatic targets are areas of ongoing research.
Cellular Assays for Investigating Target Engagement and Pathway Modulation
To bridge the gap between in vitro findings and physiological relevance, cellular assays are employed to confirm that a compound interacts with its intended target within a living cell and modulates the associated biological pathway. catapult.org.uknih.govresearchgate.net These assays are critical for validating the therapeutic potential of a compound like this compound.
Commonly used techniques include:
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding. catapult.org.uk
Reporter Gene Assays: These assays are used to monitor the activity of a specific signaling pathway that is modulated by the target enzyme.
Western Blotting and Phospho-specific Antibodies: These techniques can be used to measure changes in the phosphorylation state of downstream proteins in a pathway, providing evidence of target modulation.
Advanced Research Methodologies and Future Perspectives for Alahopcin
Application of Omics Technologies in Alahopcin Research
Omics technologies provide a holistic view of the molecular changes within an organism in response to a substance like this compound. nih.govfuturebridge.com By simultaneously analyzing entire sets of biological molecules—such as genes, proteins, and metabolites—researchers can build a detailed picture of the antibiotic's effects, moving beyond single-target interactions to understand systemic perturbations. frontiersin.org
Genomics and proteomics are powerful tools for identifying the molecular targets of antibiotics and unraveling their mechanisms of action. nih.goviajpr.com The application of these technologies to this compound research would involve systematic analysis of the genetic and protein-level changes in bacteria upon exposure to the compound.
Genomics-based approaches can pinpoint the genetic basis of this compound resistance. mdpi.com By sequencing the genomes of bacteria that have evolved resistance to this compound and comparing them to the genomes of susceptible strains, researchers can identify mutations in specific genes. These mutated genes likely code for the direct target of this compound or for proteins involved in pathways that mediate its effects. This comparative genomics strategy has been successfully used to identify virulence factors and drug targets in various pathogens. nih.gov
Proteomics offers a direct look at the cellular proteins affected by this compound. iajpr.com Using techniques like mass spectrometry, researchers can quantify changes in the abundance of thousands of proteins in bacteria treated with the antibiotic. nih.gov Proteins that are significantly up- or down-regulated may be part of the targeted pathway or compensatory stress responses. Furthermore, affinity-based proteomics, using a modified this compound molecule as bait, could directly isolate its binding partners from the cellular milieu, thus identifying its direct target.
| Omics Technology | Objective in this compound Research | Methodology Example | Expected Outcome |
|---|---|---|---|
| Genomics | Identify resistance genes and potential drug targets. | Whole-genome sequencing of this compound-resistant bacterial mutants. | Identification of mutations in genes encoding the drug target or resistance-mediating proteins. |
| Proteomics | Elucidate mechanism of action and identify protein targets. | Differential protein expression analysis (e.g., 2D-PAGE, LC-MS/MS) of treated vs. untreated bacteria. | A map of cellular pathways affected by this compound and identification of its direct protein interactors. |
Metabolomics is the large-scale study of small molecules, or metabolites, within cells and tissues. When a bacterium is treated with an antibiotic like this compound, its metabolic processes are disrupted, leading to characteristic changes in its metabolite profile. researchgate.net By analyzing these changes, metabolomics can reveal which specific biochemical pathways are perturbed by the drug. nih.gov
For this compound, a metabolomics study would typically involve treating a bacterial culture with the compound and then using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to analyze the intracellular metabolites. Comparing the metabolic profile of treated cells to untreated controls can reveal accumulations or depletions of specific metabolites. nih.govresearchgate.net For instance, if this compound inhibits an enzyme in an amino acid biosynthesis pathway, a significant decrease in the pathway's final product and an accumulation of its precursor would be observed. This information provides functional evidence of the antibiotic's mechanism of action and its downstream effects on bacterial physiology. nih.gov
Computational Biology and Artificial Intelligence in this compound Drug Discovery
Once a potential protein target for this compound is identified (e.g., through omics studies), molecular docking and molecular dynamics (MD) simulations can be used to model its interaction at an atomic level. mdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (this compound) when bound to a target protein. nih.gov The process involves placing the this compound molecule into the binding site of the target protein in various conformations and scoring them based on binding energy. mdpi.com This can reveal the key amino acid residues involved in the interaction and provide a plausible binding mode.
Molecular dynamics (MD) simulations build upon the static picture from docking by simulating the movements of the atoms in the protein-ligand complex over time. mdpi.comtamu.edu An MD simulation can assess the stability of the docked pose and provide deeper insights into the thermodynamics and kinetics of the binding event, confirming whether the interaction is stable in a simulated physiological environment. mdpi.com
Machine learning (ML), a subset of AI, excels at identifying patterns in large datasets. nih.gov In drug discovery, ML models can be trained to predict the biological activity of chemical compounds based on their structure. nih.gov
For this compound, an ML approach could be used to design novel, more potent analogues. A Quantitative Structure-Activity Relationship (QSAR) model could be developed by synthesizing a small library of this compound derivatives and testing their antibacterial activity. The model would then learn the relationship between the chemical structures and their observed activity. mdpi.com This trained model could subsequently screen vast virtual libraries of new, unsynthesized this compound analogues to predict their potency, prioritizing the most promising candidates for synthesis and testing. mdpi.com This data-driven approach accelerates the design-build-test-learn cycle, making the search for improved antibiotics more efficient. nih.gov
| Computational Method | Application to this compound | Purpose | Predicted Outcome |
|---|---|---|---|
| Molecular Docking | Simulate the binding of this compound to a putative protein target. | Predict binding affinity and key interacting residues. | A static 3D model of the this compound-target complex. |
| Molecular Dynamics | Simulate the behavior of the this compound-target complex over time. | Assess the stability and dynamics of the molecular interaction. | Confirmation of a stable binding mode and insights into binding free energy. |
| Machine Learning (QSAR) | Predict the activity of virtual this compound analogues. | Guide the design of new derivatives with enhanced potency. | A prioritized list of novel this compound analogues for chemical synthesis. |
Development of this compound-Derived Chemical Probes for Fundamental Biological Research
Chemical probes are specialized molecules derived from a bioactive compound that are used to study biological systems. mskcc.org Developing this compound-based chemical probes would provide powerful tools to investigate its mechanism of action directly within living cells. nih.gov
A typical chemical probe consists of three parts: the parent molecule (this compound), a reactive group for covalent labeling or a reporter tag, and a linker. cuny.edu For example, an this compound probe could be synthesized by attaching a fluorescent dye or a biotin (B1667282) tag.
Fluorescently-tagged this compound could be used in microscopy to visualize its uptake and localization within bacterial cells, answering questions about where the drug accumulates.
Biotin-tagged this compound could be used in pull-down assays. The probe is introduced to a cellular lysate, where it binds to its target protein(s). The biotin tag can then be captured (e.g., using streptavidin beads), isolating the this compound-target complex for identification via mass spectrometry. mskcc.org
The use of such probes allows for the on-target validation of this compound in a native cellular environment, providing a more biologically relevant understanding of its function compared to in vitro assays alone. escholarship.org
Future Directions in this compound Research
The trajectory of this compound research is poised to expand beyond its current understanding. Future investigations will likely focus on a multi-pronged approach, encompassing a deeper exploration of its biological activities, the generation of enhanced derivatives through rational design, and its strategic combination with other antimicrobial approaches to combat the growing threat of antibiotic resistance.
Exploration of Broader Biological Activities and Untapped Targets
While this compound is recognized for its antibacterial properties, its full spectrum of biological activities remains largely unexplored. Future research should venture into assessing its potential as an antiviral, antifungal, and antiparasitic agent. Many antimicrobial peptides are known to exhibit a wide range of activities beyond their primary target, and it is plausible that this compound may possess similar multifaceted capabilities.
Furthermore, identifying the precise molecular targets of this compound is a critical area for future investigation. A comprehensive understanding of its mechanism of action will not only elucidate how it exerts its antibacterial effects but may also reveal novel, untapped targets within microbial pathogens. This knowledge would be invaluable for understanding its potential for broad-spectrum activity and for the rational design of next-generation derivatives.
Table 1: Potential Broader Biological Activities for Future this compound Research
| Potential Activity | Rationale for Exploration | Potential Untapped Targets |
| Antiviral | Many antimicrobial peptides exhibit antiviral properties by disrupting viral envelopes or interfering with viral replication. | Viral entry receptors, viral proteases, viral polymerases |
| Antifungal | The fungal cell wall and membrane present viable targets for peptide-based antimicrobials. | Fungal cell wall synthesis enzymes, membrane integrity proteins |
| Antiparasitic | Parasitic protozoa possess unique biochemical pathways that could be susceptible to inhibition by dipeptide antibiotics. | Key metabolic enzymes, parasitic cell membrane components |
| Immunomodulatory | Some antimicrobial peptides can modulate the host immune response, enhancing pathogen clearance and reducing inflammation. | Toll-like receptors, cytokine production pathways |
| Anti-biofilm | The ability to disrupt or inhibit the formation of bacterial biofilms is a critical need in combating chronic infections. | Quorum sensing signaling pathways, biofilm matrix components |
Rational Design of Next-Generation this compound Derivatives with Enhanced Properties
The chemical structure of this compound presents a scaffold ripe for modification to enhance its therapeutic properties. Rational drug design, aided by computational modeling and a deeper understanding of its structure-activity relationships, can guide the synthesis of novel this compound derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.
Key areas for modification could include alterations to the L-alanine residue or the novel amino acid component to improve target binding affinity and antibacterial potency. Furthermore, modifications aimed at increasing metabolic stability and optimizing solubility and bioavailability will be crucial for translating this compound into a clinically viable therapeutic.
Table 2: Strategies for Rational Design of this compound Derivatives
| Design Strategy | Objective | Potential Modifications |
| Structure-Activity Relationship (SAR) Studies | To identify key functional groups responsible for antibacterial activity. | Synthesis and screening of a library of this compound analogs with systematic modifications to the peptide backbone and side chains. |
| Computational Modeling and Docking | To predict the binding interactions of this compound derivatives with their molecular targets. | In silico screening of virtual compound libraries to identify promising candidates for synthesis and testing. |
| Pharmacokinetic Optimization | To improve drug absorption, distribution, metabolism, and excretion (ADME) properties. | Addition of chemical moieties to enhance solubility, protect against enzymatic degradation, and improve membrane permeability. |
| Toxicity Reduction | To minimize off-target effects and improve the safety profile. | Modification of the chemical structure to reduce interaction with host cells while maintaining potent antimicrobial activity. |
Integration of this compound-Based Strategies with Other Antimicrobial Research Approaches
The future of combating infectious diseases will likely rely on combination therapies that target multiple aspects of microbial physiology and pathogenesis. Integrating this compound into such multifaceted strategies could significantly enhance its therapeutic efficacy and help to overcome antimicrobial resistance.
One promising avenue is the combination of this compound with bacteriophage therapy. Bacteriophages, or phages, are viruses that specifically infect and kill bacteria. The synergistic effect of this compound and phages could lead to more rapid and complete eradication of bacterial infections. nih.gov
Another innovative approach is to combine this compound with quorum sensing inhibitors (QSIs). Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including virulence and biofilm formation. By disrupting these communication pathways, QSIs can render bacteria more susceptible to the effects of antibiotics like this compound. nih.gov
Furthermore, the potential immunomodulatory properties of this compound or its derivatives could be harnessed in combination with therapies that bolster the host's own immune response to infection. Such a strategy would not only target the pathogen directly but also enhance the body's natural ability to clear the infection.
Table 3: Potential Integrated Antimicrobial Strategies Involving this compound
| Integrated Approach | Mechanism of Synergy | Potential Therapeutic Application |
| This compound + Bacteriophage Therapy | This compound weakens the bacterial cell wall, facilitating phage entry and replication, leading to enhanced bacterial lysis. | Treatment of multidrug-resistant bacterial infections, particularly those forming biofilms. |
| This compound + Quorum Sensing Inhibitors | QSIs disrupt bacterial communication and virulence, making them more vulnerable to the bactericidal action of this compound. | Combating chronic and biofilm-associated infections where quorum sensing plays a critical role. |
| This compound + Immunomodulatory Agents | This compound directly kills bacteria while the immunomodulatory agent enhances the host's innate and adaptive immune responses for more effective pathogen clearance. | Treatment of infections in immunocompromised patients or as an adjunct to conventional antibiotic therapy to improve outcomes. |
| This compound + Anti-biofilm Agents | Co-administration with agents that disrupt the biofilm matrix would allow for better penetration and efficacy of this compound against bacteria within the biofilm. | Management of infections on medical devices and chronic wound infections. |
Q & A
Q. How should researchers design experiments for synthesizing and characterizing Alahopcin?
To synthesize this compound, follow established protocols for similar compounds, ensuring detailed documentation of reagents, reaction conditions (e.g., temperature, catalysts), and purification steps. Characterization requires multiple analytical techniques:
- HPLC for purity assessment (retention time comparison to standards).
- NMR spectroscopy (¹H, ¹³C) and mass spectrometry for structural elucidation.
- Melting point determination and elemental analysis for physicochemical validation. Include negative controls and replicate experiments to confirm consistency. Report all parameters in tabular form (e.g., solvent ratios, spectral peaks) for reproducibility .
Q. What analytical techniques are critical for verifying this compound’s structural integrity and purity?
Combine orthogonal methods:
- Chromatography : HPLC or UPLC with UV/Vis detection to quantify purity (>95% threshold).
- Spectroscopy : NMR (assign peaks to functional groups) and FT-IR (bond vibrations).
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula confirmation. Cross-reference data with published spectra of structurally related compounds to identify anomalies .
Q. How can researchers establish initial bioactivity profiles for this compound?
Use standardized in vitro assays:
- Dose-response studies : Measure IC₅₀/EC₅₀ values in target cell lines or enzymatic systems.
- Selectivity screens : Compare activity against related targets (e.g., kinase panels).
- Cytotoxicity assays : Assess safety margins (e.g., HEK293 cells). Present results in dose-response curves and tables, highlighting statistical significance (p-values, confidence intervals) .
Q. What ethical considerations are essential for preclinical studies involving this compound?
- Obtain approval from institutional ethics committees for in vivo studies.
- Adhere to the 3Rs principle (Replacement, Reduction, Refinement) for animal use.
- Document informed consent processes for human-derived samples (e.g., primary cells). Reference guidelines like ARRIVE for experimental transparency .
How to formulate a focused research question about this compound using structured frameworks?
Apply the PICOT framework:
- Population : Specific cell lines or disease models.
- Intervention : this compound dosage and administration route.
- Comparison : Existing therapeutics or controls.
- Outcome : Metrics like apoptosis rate or tumor suppression.
- Timeframe : Duration of exposure or observation. Ensure alignment with gaps identified in literature reviews .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Conduct a systematic meta-analysis :
Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships?
- Non-linear regression (e.g., log-dose vs. response) to calculate IC₅₀.
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Bland-Altman plots to assess inter-laboratory reproducibility. Validate assumptions (normality, homoscedasticity) and report effect sizes .
Q. How to validate this compound’s mechanism of action amidst competing hypotheses?
Employ multi-omics integration :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC or TMT labeling to track protein interaction networks.
- Metabolomics : LC-MS to map metabolic pathway perturbations. Correlate findings with computational docking studies (e.g., AutoDock for binding affinity predictions) .
Q. How to address discrepancies between in vitro and in vivo efficacy results for this compound?
Investigate pharmacokinetic/pharmacodynamic (PK/PD) factors:
- Bioavailability : Assess absorption/distribution using LC-MS/MS in plasma.
- Metabolic stability : Test liver microsome stability.
- Tissue penetration : Quantify drug concentrations in target organs. Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior .
Q. What strategies optimize experimental protocols for this compound’s reproducibility?
- Standardized SOPs : Document equipment calibration and reagent lot numbers.
- Blinded analysis : Separate data collection and interpretation roles.
- Inter-laboratory validation : Share samples with independent labs.
Publish raw datasets and code in repositories like Zenodo or GitHub .
Key Methodological Takeaways
- Data Presentation : Use tables for comparative IC₅₀ values, spectral assignments, and regression parameters.
- Contradiction Analysis : Apply root-cause frameworks (e.g., Ishikawa diagrams) to dissect conflicting results .
- Ethical Rigor : Align with CONSORT for in vivo studies and GDPR for human data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
